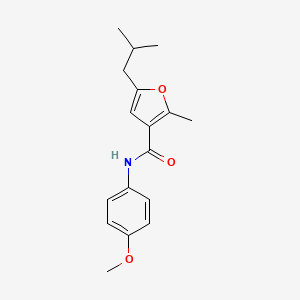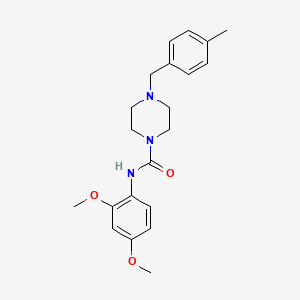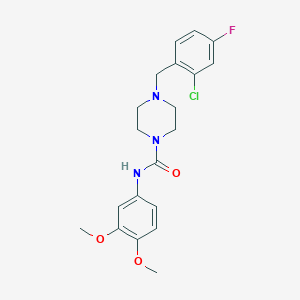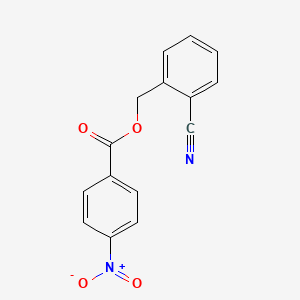
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide, also known as IBF, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor CB1 and has been widely used in scientific research to understand the mechanism of action of cannabinoids and their effects on the body.
Mecanismo De Acción
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide acts as a potent agonist of the CB1 receptor, which is located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. It binds to the CB1 receptor with high affinity and activates the signaling pathways that lead to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, induce hypothermia, and produce sedative and anxiolytic effects. It has also been shown to affect the cardiovascular system, the immune system, and the reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the function of the endocannabinoid system. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to interpret the results of experiments. It can also produce side effects such as hypothermia and sedation, which can confound the interpretation of behavioral experiments.
Direcciones Futuras
There are several future directions for research on 5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide and cannabinoids in general. One area of research is to investigate the potential therapeutic applications of cannabinoids in the treatment of pain, anxiety, and addiction. Another area of research is to understand the role of the endocannabinoid system in the regulation of mood, cognition, and behavior. Finally, there is a need for further research to develop more selective and potent agonists and antagonists of the cannabinoid receptors, which could have important implications for the development of new drugs for a range of medical conditions.
Conclusion
In conclusion, this compound is a potent agonist of the CB1 receptor that has been widely used in scientific research to study the effects of cannabinoids on the body. It has several advantages for lab experiments, but also has some limitations that need to be taken into account. Future research on this compound and cannabinoids in general could lead to important discoveries about the role of the endocannabinoid system in health and disease.
Métodos De Síntesis
The synthesis of 5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide involves the reaction of 4-methoxybenzaldehyde with isobutylamine to form the Schiff's base, which is then reduced with sodium borohydride to obtain the final product. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used to investigate the role of the endocannabinoid system in pain, anxiety, and addiction. It has also been used to study the pharmacological properties of cannabinoids and their potential therapeutic applications.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11(2)9-15-10-16(12(3)21-15)17(19)18-13-5-7-14(20-4)8-6-13/h5-8,10-11H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHXOJIXONGJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CC(C)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5344916.png)
![2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5344924.png)

![7-acetyl-N-[(1R)-1-methylpentyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5344941.png)
![7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-4(3H)-quinazolinone](/img/structure/B5344946.png)
![N-[4-(acetylamino)benzyl]-2-(1-phthalazinylthio)acetamide](/img/structure/B5344962.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl N-cyclohexylglycinate dihydrochloride](/img/structure/B5344967.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5344972.png)
![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5344976.png)
![(1-{[3-(4-chlorophenyl)piperidin-1-yl]carbonyl}cyclopropyl)amine](/img/structure/B5344980.png)
![4-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B5344997.png)


![1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)